molecular formula C13H10FNOS B13814439 N-(3-Fluorophenyl)-2-sulfanylbenzamide CAS No. 628702-19-2

N-(3-Fluorophenyl)-2-sulfanylbenzamide

Cat. No.: B13814439
CAS No.: 628702-19-2
M. Wt: 247.29 g/mol
InChI Key: KTDFIJXMJAXZMV-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-sulfanylbenzamide is an organic compound that features a benzamide core substituted with a 3-fluorophenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-sulfanylbenzamide typically involves the amidation reaction. One common method is to react 3-fluoroaniline with 2-sulfanylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-sulfanylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a sulfanyl group.

    N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Contains a thiazole ring instead of a benzamide core.

    4-Fluoro-N’-(3-fluorophenyl)benzimidamide: Features a benzimidamide core instead of a benzamide core

Uniqueness

N-(3-Fluorophenyl)-2-sulfanylbenzamide is unique due to its specific combination of a fluorophenyl group and a sulfanyl group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

628702-19-2

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-sulfanylbenzamide

InChI

InChI=1S/C13H10FNOS/c14-9-4-3-5-10(8-9)15-13(16)11-6-1-2-7-12(11)17/h1-8,17H,(H,15,16)

InChI Key

KTDFIJXMJAXZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)S

Origin of Product

United States

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